molecular formula C21H17ClN4O4 B14984382 (5Z)-5-(1-acetyl-5-phenylpyrazolidin-3-ylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(1-acetyl-5-phenylpyrazolidin-3-ylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14984382
M. Wt: 424.8 g/mol
InChI Key: MEKNNJURHCGJQC-UHFFFAOYSA-N
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Description

The compound “5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE” is a complex organic molecule that features a combination of pyrazole and pyrimidine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Acetylation: The pyrazole ring can be acetylated using acetic anhydride.

    Formation of the pyrimidine ring: This involves the reaction of the acetylated pyrazole with a suitable aldehyde and urea under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom can be done using chlorinating agents like thionyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to speed up the reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Formation of ketones or carboxylic acids.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible biological activities.

    Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Applications: Use in the synthesis of other complex organic molecules or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-METHOXYPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
  • 5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Uniqueness

The presence of the chlorine atom in the compound “5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE” may impart unique chemical properties, such as increased reactivity or altered biological activity, compared to its analogs with different substituents.

Properties

Molecular Formula

C21H17ClN4O4

Molecular Weight

424.8 g/mol

IUPAC Name

5-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C21H17ClN4O4/c1-12(27)26-17(13-5-3-2-4-6-13)11-16(24-26)18-19(28)23-21(30)25(20(18)29)15-9-7-14(22)8-10-15/h2-10,17,29H,11H2,1H3,(H,23,28,30)

InChI Key

MEKNNJURHCGJQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4

Origin of Product

United States

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